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Compound of Interest

Compound Name: DS-9300

Cat. No.: B15583292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-9300 is an orally bioavailable small molecule inhibitor of the histone acetyltransferases

(HATs) p300 (E1A binding protein) and CREB binding protein (CBP). These enzymes are

critical regulators of gene expression, and their dysregulation has been implicated in the

progression of various cancers, including castration-resistant prostate cancer (CRPC). DS-
9300 has demonstrated potent and selective inhibition of the p300/CBP HAT domain, leading to

antitumor activity. This technical guide provides a comprehensive overview of the preclinical

pharmacokinetic properties of oral DS-9300, based on available scientific literature.

Pharmacokinetic Profile of DS-9300
DS-9300 has been characterized as having favorable drug metabolism and pharmacokinetic

(DMPK) properties, including excellent oral systemic exposure.[1] Preclinical studies have

demonstrated its potential for once-daily oral administration.

Data Presentation: Preclinical Pharmacokinetics
While specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-

life) from in vivo studies in preclinical species (e.g., mice, rats, dogs) are detailed in the primary

scientific literature, access to the full text of these publications was not available to provide a
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comprehensive summary table. The available information highlights the compound's promising

oral bioavailability and metabolic stability.

Table 1: In Vitro Metabolic Stability of DS-9300

Species System Incubation Time % Remaining

Mouse Liver Microsomes Not Specified 86%[1]

Human Liver Microsomes Not Specified 44%[1]

Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies are contained within the

primary research articles. The following is a generalized description of the methodologies

typically employed in such preclinical studies.

In Vivo Pharmacokinetic Studies in Preclinical Models
Objective: To determine the pharmacokinetic profile of DS-9300 following oral administration in

animal models (e.g., mice, rats).

Methodology:

Animal Models: Studies are typically conducted in standard preclinical species such as male

BALB/c mice or Sprague-Dawley rats. Animals are housed under controlled conditions with

regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access

to food and water.

Drug Formulation and Administration: DS-9300 is formulated in a vehicle suitable for oral

gavage. A common vehicle might consist of a solution of 0.5% methylcellulose in sterile

water. The compound is administered orally to the animals at single doses (e.g., 0.3, 1, or 3

mg/kg).[1]

Blood Sampling: Following administration, blood samples are collected at predetermined

time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via appropriate methods, such as tail
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vein or retro-orbital sinus sampling. Plasma is separated by centrifugation and stored frozen

until analysis.

Bioanalytical Method: Plasma concentrations of DS-9300 are quantified using a validated

high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

This involves protein precipitation from the plasma samples, followed by chromatographic

separation and mass spectrometric detection.

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-

compartmental methods to determine key pharmacokinetic parameters, including:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic

circulation, typically determined by comparing the AUC after oral administration to the AUC

after intravenous administration.

Signaling Pathways and Experimental Workflows
Mechanism of Action: EP300/CBP Inhibition
DS-9300 targets the histone acetyltransferase activity of p300 and CBP. These enzymes play a

crucial role in gene transcription by acetylating histone proteins, which leads to a more open

chromatin structure, allowing for the binding of transcription factors and subsequent gene

expression. In cancers like CRPC, p300/CBP activity is often linked to the expression of

androgen receptor (AR) target genes. By inhibiting p300/CBP, DS-9300 can modulate the

transcription of these key oncogenes.
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Caption: Mechanism of DS-9300 in inhibiting p300/CBP HAT activity.

Experimental Workflow: In Vivo Efficacy Study
The antitumor activity of orally administered DS-9300 has been evaluated in preclinical

xenograft models of human prostate cancer.
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Caption: Workflow for a preclinical in vivo efficacy study of DS-9300.
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Conclusion

DS-9300 is a promising oral inhibitor of p300/CBP with favorable preclinical pharmacokinetic

properties that support its development as a potential therapeutic for castration-resistant

prostate cancer. Its demonstrated oral bioavailability and metabolic stability in preclinical

models are key attributes for a conveniently administered therapy. Further investigation into its

clinical pharmacokinetics and efficacy is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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